molecular formula C11H10FNO2 B8754945 Methyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

Methyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8754945
M. Wt: 207.20 g/mol
InChI Key: HGENOFBYIMTRRM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 4-fluoro-1-methylindole-2-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15-2/h3-6H,1-2H3

InChI Key

HGENOFBYIMTRRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 4-fluoro-1h-indole-2-carboxylate (1.211 mmol, 234 mg) in N,N-dimethylformamide (10 ml) at 0° C. was added sodium hydride (1.817 mmol, 72.7 mg). The reaction mixture was stirred for one hour at room temperature before iodomethane (1.817 mmol, 0.113 ml, 258 mg) was added. After stirring for three hours water was added and the product was extracted with dichloromethane and concentrated in vacuo to give methyl 4-fluoro-1-methyl-1H-indole-2-carboxylate (264 mg). The latter compound was dissolved in ethanol (5 ml). Then 2 N aqueous sodium hydroxide (5.84 mmol, 2.92 ml) and potassium hydroxide (1.168 mmol, 65.5 mg) were added and the reaction mixture was stirred at 80° C. over night. 2N Hydrochloric acid was added to the reaction mixture and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried (sodium sulfate) and concentrated to give 4-fluoro-1-methyl-1H-indole-2-carboxylic acid (189 mg).
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
72.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.113 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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